molecular formula C24H30O7 B1434359 21-Hydroxyeplerenone CAS No. 334678-67-0

21-Hydroxyeplerenone

Cat. No. B1434359
CAS RN: 334678-67-0
M. Wt: 430.5 g/mol
InChI Key: TVCONGKEWSYBKD-NBACNWMZSA-N
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Description

21-Hydroxyeplerenone is a chemical compound . Its molecular formula is C24H30O7 and its molecular weight is 430.4917 .


Molecular Structure Analysis

The molecular formula of 21-Hydroxyeplerenone is C24H30O7 . For a more detailed molecular structure, you may refer to resources like ChemSpider or DrugBank .

Mechanism of Action

Target of Action

21-Hydroxyeplerenone is a major metabolite of the mineralocorticoid receptor antagonist eplerenone . The primary target of 21-Hydroxyeplerenone is the mineralocorticoid receptor . This receptor plays a crucial role in regulating electrolyte balance and blood pressure .

Mode of Action

21-Hydroxyeplerenone, like eplerenone, binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS) . This interaction inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The biochemical pathway affected by 21-Hydroxyeplerenone involves the renin-angiotensin-aldosterone-system (RAAS). By blocking the binding of aldosterone to the mineralocorticoid receptor, 21-Hydroxyeplerenone disrupts the RAAS, leading to sustained increases in plasma renin and serum aldosterone .

Pharmacokinetics

21-Hydroxyeplerenone is formed from eplerenone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of 21-Hydroxyeplerenone are influenced by the activity of this enzyme .

Result of Action

The action of 21-Hydroxyeplerenone results in the disruption of the RAAS, leading to sustained increases in plasma renin and serum aldosterone . This can lead to improved survival of patients with symptomatic heart failure and reduced blood pressure .

Action Environment

The action of 21-Hydroxyeplerenone is influenced by the activity of the CYP3A4 enzyme . Environmental factors that affect the activity of this enzyme, such as the presence of other drugs metabolized by CYP3A4, can influence the action, efficacy, and stability of 21-Hydroxyeplerenone .

Safety and Hazards

The safety data sheet for 21-Hydroxyeplerenone indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCONGKEWSYBKD-NBACNWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

334678-67-0
Record name 21-Hydroxyeplerenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-HYDROXYEPLERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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